BIO-Acetoxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycogen Synthase Kinase-3 is a highly conserved protein serine/threonine kinase that plays a central role in a wide variety of cellular processes, including the coordination of catabolic and anabolic pathways . The inhibition of Glycogen Synthase Kinase-3 has been recognized as a promising therapeutic strategy for treating multiple pathological conditions, particularly those related to the central nervous system .

Wissenschaftliche Forschungsanwendungen

Glycogen Synthase Kinase-3 Inhibitor X has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study phosphorylation and dephosphorylation processes.

Biology: Investigated for its role in regulating cellular processes such as apoptosis, differentiation, and proliferation.

Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases, psychiatric disorders, and cancer

Wirkmechanismus

- The primary targets of BIO-Acetoxime are the two isoforms of GSK-3: GSK-3α and GSK-3β. These kinases are involved in regulating diverse pathways, such as glycogen metabolism, cell cycle progression, and neuronal development .

- Inhibition of GSK-3 leads to altered signaling cascades, affecting various cellular processes. For instance, GSK-3 regulates the Wnt/β-catenin pathway, which influences cell proliferation and differentiation. This compound disrupts this pathway by inhibiting GSK-3, resulting in downstream changes in gene expression and cell fate .

- The affected pathways include:

Target of Action

Mode of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

BIO-Acetoxime interacts with the enzymes GSK-3α and GSK-3β, inhibiting their activity . It also weakly affects the activities of Cdk4/D1 and many other kinases . This compound does not compete with ATP, indicating that it binds to a site different from the ATP-binding pocket .

Cellular Effects

This compound has been shown to have anticonvulsant and anti-infection activity . It increases the viability of HSV-1-infected cells but shows little effect on the morphology and viability of mock-infected cells . Moreover, this compound significantly reduces the release of HSV-1 particles in OC3 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting GSK-3, thereby blocking β-catenin phosphorylation and degradation . This allows β-catenin to activate transcription of WNT pathway-controlled genes .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and can be stored at -20°C for up to 1 month .

Dosage Effects in Animal Models

In animal models, this compound has shown anticonvulsant effects in the focal pilocarpine rat model at 0.5 mg/kg, and in 6-Hz fully kindled FVB/N mice at 0.5, 2.5, and 5 mg/kg via intraperitoneal administration .

Metabolic Pathways

It is known that this compound inhibits GSK-3, a key enzyme involved in numerous cellular processes, including glycogen metabolism .

Transport and Distribution

It is known that this compound is not cell-permeable .

Subcellular Localization

Given its role as a GSK-3 inhibitor, it is likely to be found in the cytoplasm where GSK-3 is located .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glycogen Synthase Kinase-3 Inhibitor X is synthesized through a series of chemical reactions involving the bromination of indirubin followed by acetoxime formation. The key steps include:

Bromination: Indirubin is brominated using bromine in an organic solvent to introduce a bromine atom at the 6-position.

Acetoxime Formation: The brominated indirubin is then reacted with hydroxylamine to form the oxime, followed by acetylation to yield the acetoxime derivative.

Industrial Production Methods

The industrial production of Glycogen Synthase Kinase-3 Inhibitor X involves scaling up the synthetic routes mentioned above. The process typically includes:

Large-Scale Bromination: Conducted in industrial reactors with controlled temperature and stirring to ensure uniform bromination.

Oxime Formation and Acetylation: Performed in large reaction vessels with precise control over reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Glycogen Synthase Kinase-3 Inhibitor X undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

Substitution: The bromine atom in the molecule can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiol compounds.

Major Products Formed

The major products formed from these reactions include various derivatives of Glycogen Synthase Kinase-3 Inhibitor X with modified functional groups, which can be used for further research and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indirubin: A natural compound with inhibitory effects on Glycogen Synthase Kinase-3.

Hymenialdisine: A marine-derived compound that inhibits Glycogen Synthase Kinase-3.

Meridianins: Marine alkaloids with Glycogen Synthase Kinase-3 inhibitory activity.

Uniqueness

Glycogen Synthase Kinase-3 Inhibitor X is unique due to its high selectivity for Glycogen Synthase Kinase-3α/β over other kinases, making it a valuable tool for studying Glycogen Synthase Kinase-3-related pathways and developing targeted therapies .

Eigenschaften

CAS-Nummer |

667463-85-6 |

|---|---|

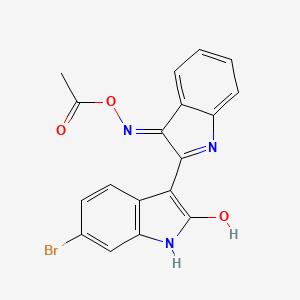

Molekularformel |

C18H12BrN3O3 |

Molekulargewicht |

398.2 g/mol |

IUPAC-Name |

[[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate |

InChI |

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3 |

InChI-Schlüssel |

HUDSYNWJCPDHLL-UHFFFAOYSA-N |

SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |

Isomerische SMILES |

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |

Kanonische SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BIO-acetoxime; (2′Z,3′E)-6-Bromoindirubin-3′-acetoxime, 6-Bromoindirubin acetoxime, 6-Bromoindirubin-3′-acetoxime, BIA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)